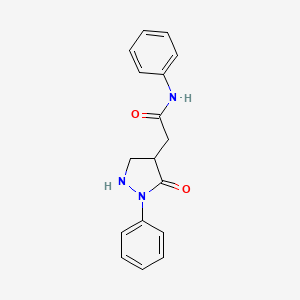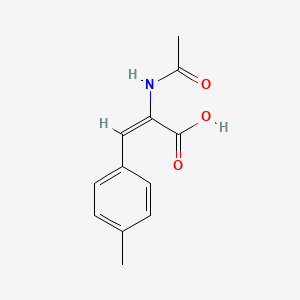
2-(5-oxo-1-phenylpyrazolidin-4-yl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-oxo-1-phenylpyrazolidin-4-yl)-N-phenylacetamide is a chemical compound that belongs to the class of pyrazolidinones. This compound is characterized by the presence of a pyrazolidinone ring, which is a five-membered ring containing two nitrogen atoms and a ketone group. The phenyl groups attached to the pyrazolidinone ring and the acetamide moiety contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-oxo-1-phenylpyrazolidin-4-yl)-N-phenylacetamide typically involves the reaction of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-5-pyrazolone. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-oxo-1-phenylpyrazolidin-4-yl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(5-oxo-1-phenylpyrazolidin-4-yl)-N-phenylacetamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-oxo-1-phenylpyrazolidin-4-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dichlorophenyl)-2-(5-oxo-1-phenylpyrazolidin-4-yl)acetamide
- N-(3,4-dichlorophenyl)-2-(5-oxo-1-phenylpyrazolidin-4-yl)acetamide
- N-(4-ethylphenyl)-2-(5-oxo-1-phenylpyrazolidin-4-yl)acetamide
Uniqueness
2-(5-oxo-1-phenylpyrazolidin-4-yl)-N-phenylacetamide is unique due to its specific substitution pattern and the presence of both phenyl and acetamide groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H17N3O2 |
|---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
2-(5-oxo-1-phenylpyrazolidin-4-yl)-N-phenylacetamide |
InChI |
InChI=1S/C17H17N3O2/c21-16(19-14-7-3-1-4-8-14)11-13-12-18-20(17(13)22)15-9-5-2-6-10-15/h1-10,13,18H,11-12H2,(H,19,21) |
InChI Key |
IGPYFRVBJDZMAG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(N1)C2=CC=CC=C2)CC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3-Fluorophenyl)-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044411.png)
![6-Benzyl-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11044412.png)
![Pentyl 7-(3-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11044435.png)
![4-tert-butyl-N-(3-methyl-1-oxo-1-{[3-(piperidin-1-yl)propyl]amino}butan-2-yl)cyclohexanecarboxamide](/img/structure/B11044436.png)
![N-(3-chloro-4-methylphenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide](/img/structure/B11044440.png)
![4,4-Dimethyl-6-[(2-pyrimidinylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B11044444.png)
![2-[(1-Acetyl-2,2-dimethyl-1,2-dihydro-4-quinolinyl)methoxy]benzaldehyde](/img/structure/B11044447.png)
![(1E)-1-(ethoxymethylidene)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11044449.png)
![2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]phenol](/img/structure/B11044455.png)

![(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-N-(1,3-thiazol-2-yl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B11044464.png)
![2-(4-Chlorobenzyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11044472.png)

